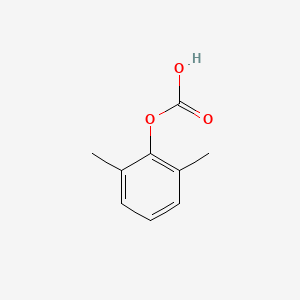

2,6-Dimetyl-phenoxyacetic acid

Description

Historical Context and Evolution of Research on Phenoxyacetic Acid Derivatives

The study of phenoxyacetic acids dates back to the early 20th century, with initial research focusing on their synthesis and basic properties. A notable early publication in the Journal of the American Chemical Society in 1926 detailed derivatives of para-carboxy-phenoxyacetic acid, laying some of the foundational chemistry for this class of compounds. acs.org The discovery of the potent biological activity of chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), as plant growth regulators in 1942 marked a revolutionary moment in agriculture. scielo.br This breakthrough spurred extensive research into various substituted phenoxyacetic acids to understand their structure-activity relationships.

Over the decades, research has expanded beyond agricultural applications to explore the potential of phenoxyacetic acid derivatives in medicinal chemistry and materials science. Investigations into their anti-mycobacterial, anti-inflammatory, and antioxidant properties have demonstrated the versatility of the phenoxyacetic acid scaffold. nih.govresearchgate.netnih.gov This evolution of research highlights a continuous effort to modify the basic phenoxyacetic acid structure to achieve specific biological or chemical functionalities.

Significance as a Chemical Intermediate in Advanced Synthetic Chemistry

2,6-Dimethylphenoxyacetic acid serves as a crucial intermediate in the synthesis of a wide range of more complex organic molecules. Its utility stems from the reactivity of its carboxylic acid group and the stability of the substituted phenoxy ring. A primary application is in the production of pharmaceuticals. innospk.com For instance, it is a key starting material in the synthesis of certain drugs, where it is converted into an acid chloride and subsequently reacted with other intermediates to build the final active pharmaceutical ingredient. nih.gov

The synthesis of 2,6-dimethylphenoxyacetic acid itself typically involves the reaction of 2,6-dimethylphenol (B121312) with a haloacetic acid, such as chloroacetic acid, in an alkaline medium. google.com Various synthetic methodologies have been developed to optimize this process for industrial-scale production, focusing on improving yield and reducing reaction times. google.comgoogle.com The compound's role as an intermediate extends to the creation of specialty chemicals and agrochemicals, underscoring its importance in the chemical manufacturing industry. innospk.com

Physicochemical Properties of 2,6-Dimethylphenoxyacetic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ biosynth.comalfa-chemical.com |

| Molecular Weight | 180.20 g/mol innospk.combiosynth.comalfa-chemical.com |

| Melting Point | 137-141 °C biosynth.comalfa-chemical.com |

| Boiling Point | 299.1 °C alfa-chemical.com |

| pKa | 3.356 alfa-chemical.com |

| Appearance | White or off-white solid innospk.comalfa-chemical.com |

Overview of Research Trajectories in Plant Science and Environmental Chemistry

In the realm of plant science, research has demonstrated that 2,6-dimethylphenoxyacetic acid can act as a growth regulator. oup.com Studies have shown its ability to influence physiological processes in plants, such as pea extension growth. oup.com While not as widely used as its chlorinated counterparts, its activity highlights the importance of the phenoxyacetic acid structure in eliciting hormonal responses in plants. Research has also explored the effects of substituting the side chain of 2,6-substituted phenoxyacetic acids, revealing that such modifications can enhance their activity. oup.com

From an environmental perspective, the presence of 2,6-dimethylphenol, a precursor to 2,6-dimethylphenoxyacetic acid, in the environment has prompted research into its microbial degradation. asm.org 2,6-dimethylphenol is used in the production of various chemicals and has been detected in groundwater and industrial wastewater. asm.org Understanding the metabolic pathways of its degradation is crucial for bioremediation efforts. While direct studies on the environmental fate of 2,6-dimethylphenoxyacetic acid are less common, the research on its precursors and related compounds provides a basis for assessing its potential environmental persistence and impact.

Emergence as a Building Block for Complex Molecular Architectures

The structural features of 2,6-dimethylphenoxyacetic acid make it an excellent building block for the construction of complex molecular architectures. The presence of the two methyl groups on the phenyl ring provides steric hindrance that can influence the conformation and reactivity of molecules derived from it. This property is valuable in supramolecular chemistry and in the design of molecules with specific three-dimensional shapes.

Its application extends to the synthesis of novel heterocyclic compounds. For example, it has been used as a starting material for the synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid, demonstrating its utility in creating more elaborate molecular frameworks. The ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, further enhances its versatility as a building block for creating a diverse array of chemical structures with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUPTBDYUFOEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylphenoxyacetic Acid

Classical Approaches for O-Alkylation and Ester Hydrolysis

The synthesis of 2,6-dimethylphenoxyacetic acid, a significant intermediate in various chemical syntheses, is commonly achieved through the Williamson ether synthesis, a reliable and well-established method for forming ethers. This approach involves the O-alkylation of a phenol (B47542) with a halo-containing compound.

Synthesis from 2,6-Dimethylphenol (B121312) and Haloacetic Acids

The primary route to 2,6-dimethylphenoxyacetic acid involves the reaction of 2,6-dimethylphenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ by the reaction of 2,6-dimethylphenol with a base like sodium hydroxide, attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion.

In a typical procedure, 2,6-dimethylphenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium 2,6-dimethylphenoxide. Subsequently, a haloacetic acid is added to the reaction mixture. The reaction is then heated to reflux to drive the O-alkylation to completion. google.com An alternative approach involves reacting 2,6-dimethylphenol with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. google.com

Optimization of Reaction Parameters: Molar Ratios, Temperature, and Reaction Time

The efficiency of the synthesis of 2,6-dimethylphenoxyacetic acid is highly dependent on the optimization of key reaction parameters, including molar ratios of reactants, temperature, and reaction duration.

Molar Ratios: The stoichiometry of the reactants plays a crucial role in maximizing the yield and minimizing side products. An excess of the haloacetic acid and the base is often employed to ensure complete conversion of the 2,6-dimethylphenol. For instance, one patented method describes using a molar ratio of 2,6-dimethylphenol to alkali of 0.5-1.0:1.0, and a molar ratio of the resulting 2,6-dimethylphenolate to chloroacetic acid of 0.5-1.0:1.0. google.com

Temperature: The reaction temperature is a critical factor influencing the rate of the Williamson ether synthesis. The reaction is typically carried out at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. One optimized process specifies a reaction temperature of 140-145 °C for the substitution reaction between sodium 2,6-dimethylphenoxide and chloroacetic acid. google.com Another method involves an initial low-temperature step, keeping the temperature below 35 °C during the addition of sodium hydroxide, followed by heating to reflux. google.com

Reaction Time: The duration of the reaction is adjusted to allow for the complete consumption of the starting materials. Monitoring the reaction progress is essential to determine the optimal reaction time. A specific protocol suggests a total reflux time of 7 to 12 hours, with additions of haloacetic acid and sodium hydroxide at different intervals. google.com Another optimized method indicates a much shorter reaction time of 1.5 to 2 hours for the substitution step. google.com

Table 1: Optimized Reaction Parameters for the Synthesis of 2,6-Dimethylphenoxyacetic Acid

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (2,6-Dimethylphenol:Alkali) | 0.5-1.0 : 1.0 | google.com |

| Molar Ratio (Phenolate:Chloroacetic Acid) | 0.5-1.0 : 1.0 | google.com |

| Reaction Temperature | 140-145 °C | google.com |

| Initial Temperature Control | Below 35 °C | google.com |

| Reaction Time | 1.5-2 hours (substitution step) | google.com |

| Total Reflux Time | 7-12 hours | google.com |

Improved Synthetic Pathways and Process Intensification

Another intensified process involves the initial preparation and isolation of the sodium 2,6-dimethylphenolate by reacting 2,6-dimethylphenol with an aqueous alkali solution and then removing the water. This anhydrous phenolate is then reacted with chloroacetic acid in a molten state under an inert atmosphere, which can significantly shorten the reaction time and simplify the work-up procedure. google.com These process modifications aim to increase the yield, reduce reaction times, and minimize the formation of byproducts, contributing to a more efficient and economical synthesis.

Derivatization Strategies and Reaction Pathways

2,6-Dimethylphenoxyacetic acid serves as a versatile precursor for the synthesis of a variety of derivatives, primarily through transformations of its carboxylic acid functional group. These derivatives, including acyl chlorides, amides, and esters, are valuable in various fields of chemical research.

Conversion to Acyl Chlorides for Subsequent Amidation Reactions

A key step in the derivatization of 2,6-dimethylphenoxyacetic acid is its conversion to the corresponding acyl chloride, 2,6-dimethylphenoxyacetyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.com The resulting acyl chloride is a highly reactive intermediate that is readily susceptible to nucleophilic attack, making it an excellent starting material for the synthesis of amides and esters. The CAS number for (2,6-Dimethylphenoxy)acetyl Chloride is 20143-48-0. nih.govscbt.com

Formation of Amide and Ester Derivatives

The reactive nature of 2,6-dimethylphenoxyacetyl chloride allows for the straightforward synthesis of a wide range of amide and ester derivatives.

Amide Formation: Amides are synthesized by reacting 2,6-dimethylphenoxyacetyl chloride with primary or secondary amines. nih.gov This reaction, known as amidation, proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. A variety of amides have been synthesized using this method, including derivatives of amino acids. nih.gov

Ester Formation: Esters of 2,6-dimethylphenoxyacetic acid can be prepared through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled reaction, and an excess of the alcohol is often used to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, and often more efficiently, esters can be synthesized by reacting the highly reactive 2,6-dimethylphenoxyacetyl chloride with an alcohol. This reaction is typically rapid and irreversible.

Table 2: Key Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| 2,6-Dimethylphenoxyacetic acid | 13335-71-2 |

| 2,6-Dimethylphenol | 576-26-1 |

| Chloroacetic acid | 79-11-8 |

| Bromoacetic acid | 79-08-3 |

| Sodium hydroxide | 1310-73-2 |

| Ethyl bromoacetate | 105-36-2 |

| 2,6-Dimethylphenoxyacetyl chloride | 20143-48-0 |

| Thionyl chloride | 7719-09-7 |

Nucleophilic Substitutions and Ring-Opening Reactions of Related Epoxide Intermediates

Epoxides are highly valuable intermediates in organic synthesis due to the significant ring strain in their three-membered ring structure, which facilitates ring-opening reactions with a variety of nucleophiles. libretexts.org While direct epoxidation of the aromatic ring of 2,6-dimethylphenoxyacetic acid is not a standard transformation, epoxide functionalities can be introduced on aliphatic side-chains attached to the phenoxy scaffold. These epoxide intermediates serve as versatile precursors for further molecular elaboration. The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium. chemistrysteps.comlibretexts.org

Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide proceeds via a classic S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The incoming nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.commasterorganicchemistry.com This is due to the fact that the reaction is primarily governed by steric accessibility. chemistrysteps.com Consequently, this pathway leads to the formation of a specific regioisomer. Common strong nucleophiles used in these transformations include alkoxides, hydroxide, Grignard reagents, and organolithium compounds. chemistrysteps.comyoutube.com

Conversely, in the presence of an acid catalyst, the reaction mechanism shifts. libretexts.org The first step involves the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. youtube.com This protonated epoxide has significant carbocationic character at the more substituted carbon atom. youtube.com As a result, weak nucleophiles will preferentially attack the more substituted carbon of the epoxide. chemistrysteps.comyoutube.com This change in regioselectivity is a key feature of acid-catalyzed epoxide ring-opening reactions. youtube.com

The stereochemistry of these reactions is also well-defined. The nucleophilic attack occurs from the backside of the carbon-oxygen bond being broken, resulting in an inversion of configuration at the site of attack, leading to trans or anti products. chemistrysteps.com

The following table summarizes the expected outcomes for the nucleophilic ring-opening of a hypothetical epoxide intermediate derived from a precursor to 2,6-dimethylphenoxyacetic acid, illustrating the principles of regioselectivity under different conditions.

| Reaction Condition | Nucleophile | Mechanism | Site of Attack | Product Type |

| Basic (e.g., NaOCH₃) | Strong (CH₃O⁻) | S(_N)2 | Less substituted carbon | trans-1,2-disubstituted product |

| Acidic (e.g., H₂SO₄/CH₃OH) | Weak (CH₃OH) | S(_N)1-like | More substituted carbon | trans-1,2-disubstituted product |

| Basic (e.g., NaOH) | Strong (OH⁻) | S(_N)2 | Less substituted carbon | trans-1,2-diol |

| Acidic (e.g., H₃O⁺) | Weak (H₂O) | S(_N)1-like | More substituted carbon | trans-1,2-diol |

Regioselective Functionalization and Advanced Coupling Reactions

The aromatic ring of 2,6-dimethylphenoxyacetic acid is electron-rich due to the activating effects of the two methyl groups and the ether oxygen. This inherent reactivity can be harnessed for various regioselective functionalization reactions. The directing effects of the substituents play a crucial role in determining the position of electrophilic substitution. The ether linkage is an ortho-, para-director, as are the methyl groups. In this case, the ortho positions to the ether are occupied by the methyl groups, and the para position is the most likely site for electrophilic attack due to steric accessibility.

Common electrophilic aromatic substitution reactions that could be employed for the regioselective functionalization of the 2,6-dimethylphenoxyacetic acid core include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would be expected to introduce a nitro group at the C4 position (para to the ether linkage). Similarly, halogenation would likely yield the 4-halo derivative.

Beyond the functionalization of the aromatic ring, the carboxylic acid moiety of 2,6-dimethylphenoxyacetic acid is a versatile handle for a range of advanced coupling reactions. This functional group can be readily converted into an acid chloride or activated with coupling agents to facilitate amide bond formation with various amines. Furthermore, the carboxylic acid can participate in esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecules.

The following table outlines potential regioselective functionalization and coupling reactions involving 2,6-dimethylphenoxyacetic acid.

| Reaction Type | Reagents | Functional Group Targeted | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Aromatic Ring | Introduction of NO₂ at the C4 position |

| Bromination | Br₂/FeBr₃ | Aromatic Ring | Introduction of Br at the C4 position |

| Amide Coupling | SOCl₂, then R-NH₂ | Carboxylic Acid | Formation of an amide bond |

| Esterification | R-OH, Acid Catalyst | Carboxylic Acid | Formation of an ester linkage |

Structure Activity Relationships and Molecular Design Based on 2,6 Dimethylphenoxyacetic Acid Scaffold

Correlation of Structural Modifications with Biological Efficacy in Plant Systems

The biological efficacy of 2,6-dimethylphenoxyacetic acid and its analogs is intrinsically linked to their molecular structure. Modifications to both the aromatic ring and the acetic acid side chain can dramatically alter the compound's interaction with plant systems, leading to a range of growth-regulating effects.

Research has demonstrated that the substitution pattern on the phenoxy ring is a critical determinant of auxin-like activity. In the case of 2,6-dimethylphenoxyacetic acid, the presence of methyl groups at the 2 and 6 positions influences its biological properties. Studies comparing various substituted phenoxyacetic acids have shown that high activity is often associated with substitution at the 2,4- and 2,5- positions, with chlorine substituents generally conferring greater activity than methyl groups researchgate.net. However, 2,6-disubstituted compounds like 2,6-dimethylphenoxyacetic acid have also been shown to act as growth regulators, albeit sometimes requiring higher concentrations to produce effects comparable to more potent analogs like 2,4-dichlorophenoxyacetic acid oup.com.

The nature of the substituents also plays a significant role. The biological activity and toxicity of phenoxyacetic acid derivatives change with the number and position of substituents on the aromatic ring mdpi.com. For instance, the introduction of a chlorine atom at the 4-position of the 2,6-dimethylphenoxyacetic acid scaffold would be expected to alter its electronic properties and, consequently, its biological efficacy.

The following table summarizes the relative activity of 2,6-dimethylphenoxyacetic acid in a pea curvature test, a standard bioassay for auxin-like activity.

| Compound | Relative Activity (Pea Curvature Test) |

| 2,6-Dimethylphenoxyacetic acid | Active |

Data synthesized from research findings indicating auxin-like activity in standard bioassays oup.com.

Influence of Side Chain Substitutions on Biological Activity

Modifications to the acetic acid side chain of 2,6-dimethylphenoxyacetic acid have been a key strategy in modulating its biological activity. Investigations into α-substitution of the side chain have revealed a consistent trend: the introduction of alkyl groups can significantly enhance growth-regulating properties.

A systematic study of 2,6-dimethylphenoxyacetic acid and its derivatives, where the α-carbon of the side chain was substituted to form α-propionic, α-n-butyric, and α-n-valeric acids, demonstrated that these substitutions invariably increased the activity compared to the parent compound in the Went pea curvature test oup.com. This suggests that the steric bulk and lipophilicity of the side chain are important factors in the molecule's interaction with its biological target.

In the Avena straight growth assay, both α-(2,6-dimethylphenoxy)propionic acid and α-(2,6-dimethylphenoxy)butyric acid produced statistically significant increases in the length of coleoptile sections, with activity comparable to that of the widely used synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D) oup.com. This enhancement of activity through side-chain substitution highlights a critical principle in the design of phenoxyacetic acid-based agrochemicals.

The table below presents data from the Avena straight growth assay for 2,6-dimethylphenoxyacetic acid and its side-chain-substituted derivatives.

| Compound | Concentration (M) | % Increase in Avena Coleoptile Length (over control) |

| 2,6-Dimethylphenoxyacetic acid | 10⁻⁵ | Not statistically significant |

| α-(2,6-Dimethylphenoxy)propionic acid | 10⁻⁵ | Statistically significant increase |

| α-(2,6-Dimethylphenoxy)butyric acid | 10⁻⁵ | Statistically significant increase |

Data derived from studies on the physiological activity of 2,6-substituted phenoxyacetic acids oup.com.

Stereochemical Considerations in Derivative Synthesis and Activity

The introduction of a chiral center, for example, by α-substitution on the acetic acid side chain of 2,6-dimethylphenoxyacetic acid, necessitates a consideration of stereochemistry. The differential biological activity of enantiomers is a well-established phenomenon in pharmacology and agrochemistry. In the context of auxin-like compounds, the spatial arrangement of substituents can profoundly affect the molecule's ability to bind to its target receptor.

While specific studies on the enantiomers of 2,6-dimethylphenoxyacetic acid derivatives are not extensively detailed in the available literature, research on analogous chiral phenoxypropionic acids, such as α-(2-naphthoxy)propionic acid, has shown that the dextrorotatory (+) and levorotatory (-) forms can exhibit different levels of plant growth-regulating activity nih.gov. This stereoselectivity implies that the auxin receptor has a specific three-dimensional structure that preferentially accommodates one enantiomer over the other.

The synthesis of chiral derivatives of 2,6-dimethylphenoxyacetic acid would, therefore, require stereospecific or stereoselective methods to isolate the more active enantiomer. The biological evaluation of individual enantiomers is crucial for optimizing efficacy and potentially reducing the environmental load of the agrochemical by using only the active isomer.

Design Principles for Enhanced Agrochemical or Biological Agent Development

The development of novel and more effective agrochemicals based on the 2,6-dimethylphenoxyacetic acid scaffold is guided by several key design principles derived from structure-activity relationship studies. These principles aim to optimize the molecule's interaction with its biological target, as well as its physicochemical properties that influence uptake, translocation, and metabolism in the plant.

One primary principle is the strategic modification of both the aromatic ring and the side chain. As established, α-substitution on the side chain can enhance activity oup.com. For the aromatic ring, the introduction of specific substituents can modulate the electronic and steric properties of the molecule to improve its fit within the receptor binding pocket. For example, in the broader class of phenoxyacetic acids, the presence of chlorine atoms at specific positions is known to confer high herbicidal activity researchgate.netmdpi.com.

Another important design strategy is "scaffold hopping," where the core phenoxyacetic acid structure is replaced with other chemical moieties that maintain the essential pharmacophoric features required for biological activity. This approach has been successfully used in the development of other synthetic auxins, such as those based on a picolinic acid scaffold mdpi.comnih.gov. By analogy, the 2,6-dimethylphenoxy group could be incorporated into novel scaffolds to explore new chemical space and potentially discover compounds with improved properties, such as enhanced selectivity or a different mode of action.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in the rational design of new agrochemicals slideshare.netnih.gov. By developing mathematical models that correlate the structural features of a series of 2,6-dimethylphenoxyacetic acid derivatives with their biological activity, it is possible to predict the activity of novel, unsynthesized compounds. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Exploration of Molecular Recognition Determinants for Auxin-like Action

The auxin-like action of 2,6-dimethylphenoxyacetic acid and its derivatives is mediated by their interaction with specific auxin receptors in the plant cell. The primary receptors for auxins are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins nih.govnih.govescholarship.org. These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

The current model of auxin perception posits that auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a class of transcriptional repressors known as Aux/IAA proteins nih.govescholarship.orgnih.gov. This auxin-induced complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the activation of auxin-responsive genes, which in turn mediate the various physiological responses associated with auxin activity.

The molecular recognition of 2,6-dimethylphenoxyacetic acid by the TIR1/AFB receptor is determined by the specific chemical features of the molecule that allow it to fit into the auxin-binding pocket on the receptor surface. The key determinants for this interaction include:

The Carboxylic Acid Group: This group is essential for activity and is believed to interact with key amino acid residues within the binding pocket.

The Aromatic Ring System: The phenoxy ring provides a hydrophobic surface that interacts with nonpolar residues in the receptor. The substitution pattern on the ring, in this case, the two methyl groups at the 2 and 6 positions, influences the shape and electronic distribution of the molecule, affecting its binding affinity.

The Linker between the Ring and the Acid Group: The ether linkage and the length of the acetic acid side chain are critical for correctly positioning the carboxylic acid group and the aromatic ring within the binding site.

Different members of the TIR1/AFB family can exhibit different affinities for various auxin analogs, which may account for the diverse physiological responses elicited by different synthetic auxins nih.govnih.gov. For example, certain picolinate-type auxins show preferential binding to AFB5 mdpi.com. It is plausible that 2,6-dimethylphenoxyacetic acid and its derivatives may also exhibit differential binding to the various TIR1/AFB receptors, which could be exploited in the design of more selective agrochemicals. A close analog, 4-chloro-3,5-dimethylphenoxyacetic acid, has been noted to have weak auxin activity, suggesting that the specific substitution pattern is finely tuned for optimal receptor interaction nih.gov.

Biological and Biochemical Activities in Non Human Systems

Plant Growth Regulatory Effects

The biological activity of 2,6-Dimethylphenoxyacetic acid as a plant growth regulator is significantly influenced by the presence and position of the two methyl groups on the phenoxy ring. Early research into the structure-activity relationships of phenoxyacetic acids revealed that substitution at the ortho (2- and 6-) positions generally leads to a marked decrease or complete inactivation of auxin-like activity compared to compounds substituted at the para (4-) or multiple positions like the well-known herbicide 2,4-D.

Influence on Extension Growth in Model Plant Species (e.g., Pea, Avena)

Classic bioassays, such as the pea segment and Avena coleoptile tests, have been instrumental in determining the auxin-like properties of 2,6-Dimethylphenoxyacetic acid. In these tests, the compound has consistently demonstrated a very low level of activity, particularly when compared to highly potent auxins.

In the pea segment curvature test, which measures the ability of a substance to induce growth curvature in split pea stems, 2,6-Dimethylphenoxyacetic acid is largely considered inactive. This lack of response is attributed to the steric hindrance caused by the two methyl groups in the ortho positions, which is believed to prevent the molecule from interacting effectively with the cellular sites of action required for growth stimulation.

Similarly, in the Avena (oat) coleoptile cylinder extension test, 2,6-Dimethylphenoxyacetic acid shows negligible activity. For instance, at a concentration of 10 mg/L, it produces no statistically significant elongation of Avena coleoptile sections. This contrasts sharply with the significant elongation caused by other phenoxyacetic acid derivatives. One study did find that it was possible to demonstrate growth regulatory activity in pea extension tests under certain conditions, suggesting its effects may be highly dependent on the specific bioassay and experimental parameters oup.com.

Impact on Vegetative Growth and Development in Intact Plants (e.g., Helianthus annuus)

Studies on intact plants, such as the sunflower (Helianthus annuus), confirm the low biological activity of 2,6-Dimethylphenoxyacetic acid. Research involving the application of this and other 2,6-substituted compounds to the leaves of young sunflower plants showed that they are capable of modifying growth in a manner similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), but only at much higher concentrations oup.com. These effects can include formative changes in leaf shape and stem development, characteristic of auxin-type herbicides. However, the significantly higher dose required indicates a much lower intrinsic activity on the vegetative development of the plant compared to more potent analogues oup.com.

Comparative Analysis with Other Phenoxyacetic Acid Herbicides

The plant growth regulatory effect of 2,6-Dimethylphenoxyacetic acid is best understood in comparison to other isomers and chlorinated derivatives of phenoxyacetic acid. Structure-activity relationship studies have established a clear hierarchy of activity based on the substitution pattern on the aromatic ring.

Generally, compounds with substitution at the 4-position (para) exhibit the highest activity. The introduction of a second substituent, particularly a chlorine atom at the 2-position (ortho) as seen in 2,4-D, further enhances this activity. In contrast, substitution at both ortho positions (2- and 6-) virtually eliminates the growth-promoting properties. This is known as the "ortho effect," where the presence of groups in these positions sterically hinders the molecule's ability to adopt the correct conformation for biological activity.

The table below, compiled from historical data on the relative activity of various phenoxyacetic acids in the pea test, illustrates this principle. Activity is expressed relative to a highly active standard.

| Compound | Substitution Pattern | Relative Activity (Pea Test) |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | 2,4-dichloro | High |

| 4-Chlorophenoxyacetic acid | 4-chloro | High |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | 2-methyl, 4-chloro | High |

| 2-Methylphenoxyacetic acid | 2-methyl | Low |

| 2,6-Dimethylphenoxyacetic acid | 2,6-dimethyl | Inactive / Very Low |

| 2,6-Dichlorophenoxyacetic acid | 2,6-dichloro | Inactive / Very Low |

This comparative analysis underscores that while 2,6-Dimethylphenoxyacetic acid is structurally related to potent herbicides, the specific placement of its methyl groups renders it largely inactive as a typical auxin-like growth regulator.

Effects on Water Uptake in Plant Tissues

Investigations into the physiological effects of 2,6-Dimethylphenoxyacetic acid have included its impact on water uptake by plant tissues. In experiments using sections of pea internodes, it was found that the compound could influence water absorption, but the effect was complex and time-dependent oup.com.

Over an initial period of 6 to 8 hours, certain concentrations of 2,6-Dimethylphenoxyacetic acid were observed to accelerate water uptake oup.com. However, this initial stimulation was followed by a period of inhibition. After 24 hours, there were no significant increases in water uptake compared to control tissues, and in some instances, a net loss of water was recorded oup.com. This biphasic response—initial promotion followed by inhibition—suggests a complex interaction with cellular processes governing water relations, distinguishing it from the sustained effects of more potent auxins.

Enzymatic and Biochemical Interactions (Non-Human Origin)

Studies on Enzyme Inhibition Mechanisms (e.g., Lipases, α-Glucosidase)

A comprehensive search of available scientific literature did not yield specific research findings on the inhibitory effects of 2,6-Dimethylphenoxyacetic acid on enzymes such as lipases or α-glucosidase of non-human origin. While other phenoxyacetic acid derivatives have been investigated for various enzymatic interactions, data pertaining specifically to the 2,6-dimethyl substituted compound in this context is not available.

Interactions with HIV-1 Protease Enzyme (in vitro, non-human context)

While direct inhibitory interactions between 2,6-Dimethylphenoxyacetic acid and the reverse transcriptase enzyme are not detailed in primary scientific literature, the compound serves as a crucial structural component in the synthesis of potent inhibitors for a different viral enzyme, HIV-1 Protease. HIV-1 Protease is an aspartic protease essential for the life cycle of the human immunodeficiency virus.

In the field of medicinal chemistry, 2,6-Dimethylphenoxyacetic acid is utilized as a flanking group, specifically as a P2' ligand, when designing peptidomimetic inhibitors. Its incorporation into the molecular structure of these inhibitors has been shown to significantly enhance their biological activity. For instance, in the development of inhibitors based on a Phe-Pro dihydroxyethylene isostere, the inclusion of a 2,6-dimethylphenoxyacetyl group resulted in a tenfold increase in inhibitory potency against the HIV-1 protease enzyme. researchgate.net

The synthesis of these complex inhibitors involves coupling 2,6-Dimethylphenoxyacetic acid with a core molecular scaffold. In one synthetic route, the acid is activated and then reacted with an N,N-dibenzyl amine derivative to form a stable amide bond, integrating the 2,6-dimethylphenoxyacetyl moiety into the final protease inhibitor molecule. the-eye.eu This structural element is believed to optimize the binding of the inhibitor to the enzyme's active site, thereby blocking its function and inhibiting viral replication.

Biocatalytic Transformations and Enzymatic Synthesis (e.g., Vitamin E precursors)

A review of available scientific literature did not yield specific research findings on the use of 2,6-Dimethylphenoxyacetic acid in biocatalytic transformations or for the enzymatic synthesis of Vitamin E precursors.

Antimicrobial and Antioxidant Activities of Derivatives

In vitro Studies on Microbial Strains (e.g., Mycobacterium tuberculosis)

A review of available scientific literature did not yield specific research on the synthesis of 2,6-Dimethylphenoxyacetic acid derivatives for the purpose of in vitro antimicrobial evaluation against microbial strains such as Mycobacterium tuberculosis.

Radical Scavenging Assays and Antioxidant Potential

A review of available scientific literature did not yield specific research findings regarding the radical scavenging and antioxidant potential of 2,6-Dimethylphenoxyacetic acid derivatives as measured by quantitative assays.

Mechanisms of Action in Biological Contexts Non Clinical

Molecular Mimicry of Endogenous Plant Hormones (Auxins)

2,6-Dimethyl-phenoxyacetic acid functions as a synthetic auxin by mimicking the structure and function of the primary endogenous plant auxin, Indole-3-acetic acid (IAA). nih.gov The essential structural features for auxin activity include a planar aromatic ring and a carboxyl group with a specific spatial relationship, both of which are present in 2,6-Dimethyl-phenoxyacetic acid. nih.gov This structural similarity allows it to be recognized by the plant's auxin perception and signaling machinery. nih.gov

The auxin signal is perceived by a co-receptor complex formed by an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.govnih.gov The synthetic auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein. nih.gov This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological responses. nih.gov While the general mechanism of auxin mimicry is understood for phenoxyacetic acids, the specific binding affinity and efficacy of 2,6-Dimethyl-phenoxyacetic acid with different TIR1/AFB receptors have not been extensively characterized in comparison to other widely studied synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Structure-activity relationship studies of phenoxyacetic acids indicate that the type and position of substituents on the phenyl ring significantly influence auxin activity. While detailed studies on the 2,6-dimethyl substitution are limited, it is known that substitutions at the ortho positions can affect the molecule's conformation and interaction with the receptor pocket. nih.govmdpi.com

Cellular and Subcellular Responses in Plant Tissues

The molecular mimicry of auxin by 2,6-Dimethyl-phenoxyacetic acid triggers a cascade of cellular and subcellular responses in plant tissues. At physiological concentrations, synthetic auxins can stimulate cell elongation, division, and differentiation, similar to endogenous IAA. nih.gov However, at higher, herbicidal concentrations, they lead to uncontrolled and disorganized growth, ultimately causing plant death. nih.gov

One of the primary cellular responses to auxinic herbicides is the disruption of normal cell division and expansion. nih.gov This leads to abnormal growth patterns, such as epinasty (downward bending of leaves), stem and petiole twisting, and the formation of calluses. researchgate.net At the subcellular level, these compounds can affect the plasma membrane, inducing changes in membrane potential and ion transport. For instance, the natural auxin IAA typically causes a transient depolarization followed by hyperpolarization of the cell membrane, while some synthetic auxins can directly cause hyperpolarization. nih.gov

Furthermore, exposure to high concentrations of auxinic herbicides like 2,4-D has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cellular demise. The chloroplasts are considered a primary target, where high concentrations of these compounds can inhibit photosynthesis. nih.gov While these responses are well-documented for other phenoxyacetic acids, specific studies detailing the precise cellular and subcellular impacts of 2,6-Dimethyl-phenoxyacetic acid are scarce.

Enzymatic Catalysis and Biotransformation Pathways (e.g., in Microorganisms)

Microorganisms in the soil and other environments play a crucial role in the breakdown of synthetic compounds, including phenoxyacetic acid herbicides. Various bacteria and fungi possess the enzymatic machinery to catalyze the biotransformation of these molecules, leading to their degradation. nih.govmdpi.com The initial and key step in the microbial degradation of many phenoxyacetic acids is the cleavage of the ether bond, which separates the aromatic ring from the acetic acid side chain. core.ac.uk This reaction is often catalyzed by a specific group of enzymes known as 2,4-D/α-ketoglutarate-dependent dioxygenases, encoded by genes such as tfdA. nih.gov

Following the initial cleavage, the resulting substituted phenol (B47542) undergoes further enzymatic modifications. These pathways typically involve hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage by dioxygenases. nih.gov The subsequent metabolites are then funneled into central metabolic pathways. core.ac.uk

While the degradation pathways for 2,4-D and MCPA (4-chloro-2-methylphenoxyacetic acid) have been extensively studied in various microorganisms, including species of Pseudomonas, Alcaligenes, and Aspergillus, the specific biotransformation pathways and enzymatic catalysis for 2,6-Dimethyl-phenoxyacetic acid are not as well-defined. core.ac.ukprakritimitrango.com The presence and position of the methyl groups at the 2 and 6 positions on the phenyl ring likely influence the substrate specificity of the degradative enzymes and, consequently, the rate and pathway of its biodegradation.

Table 1: Examples of Microbial Genera Involved in Phenoxyacetic Acid Degradation

| Microbial Genus | Type | Reference |

| Pseudomonas | Bacterium | nih.gov |

| Alcaligenes | Bacterium | core.ac.uk |

| Aspergillus | Fungus | mdpi.com |

| Cryptanaerobacter | Bacterium | researchgate.net |

Transport Mechanisms in Plant Systems (e.g., PIN-FORMED Auxin Transporters)

The distribution of auxins, both natural and synthetic, throughout the plant is tightly regulated by a sophisticated transport system. A key component of this system is the family of PIN-FORMED (PIN) auxin efflux carriers, which are plasma membrane-localized proteins responsible for the directional, cell-to-cell transport of auxin. nih.govnih.gov Recent research has demonstrated that phenoxyacetic acid herbicides are indeed substrates for PIN transporters. researchgate.netnih.govplantae.org This indicates that these synthetic auxins utilize the same export machinery as endogenous IAA to move within the plant. nih.gov

Cryo-electron microscopy studies of PIN8 in complex with 2,4-D and 4-chlorophenoxyacetic acid (4-CPA) have provided structural insights into how these transporters recognize and transport synthetic auxins. nih.gov These studies reveal a multistep process involving substrate recognition, binding within a defined pocket, and subsequent release. The ability of PIN transporters to accommodate a variety of synthetic auxins highlights the plasticity of the binding site. nih.gov

Although it is established that phenoxyacetic acids as a class are transported by PINs, specific studies confirming the transport kinetics and affinity of 2,6-Dimethyl-phenoxyacetic acid for different PIN proteins are lacking. The substitution pattern on the phenyl ring is known to influence the binding affinity to the transporter, suggesting that the 2,6-dimethyl configuration would have a specific interaction profile with the PIN family of transporters. plantae.org

Mechanistic Insights into Specific Binding Interactions (e.g., with enzymes)

The biological activity of 2,6-Dimethyl-phenoxyacetic acid is initiated by its binding to specific proteins, primarily the auxin co-receptor complex in plants. As discussed in the molecular mimicry section, the binding to the TIR1/AFB family of F-box proteins is the critical first step in the auxin signaling cascade. nih.gov The affinity of this binding is a key determinant of the compound's auxin activity. Studies with various synthetic auxins have shown that different members of the TIR1/AFB family can exhibit preferential binding to certain auxin analogs. For example, some picolinate (B1231196) auxins show a stronger interaction with AFB5 compared to TIR1. nih.govnih.gov The specific binding profile of 2,6-Dimethyl-phenoxyacetic acid to the different TIR1/AFB receptors has not been elucidated in detail.

Beyond the primary auxin receptors, phenoxyacetic acids can also interact with other enzymes in both plants and microorganisms. In the context of biotransformation, the binding of 2,6-Dimethyl-phenoxyacetic acid to degradative enzymes such as dioxygenases is the initial step in its breakdown. nih.gov The efficiency of this binding, and thus the rate of degradation, is influenced by the molecular structure of the substrate.

In some cases, phenoxyacetic acid derivatives have been shown to interact with enzymes involved in other metabolic pathways. For example, the enzyme α-acylamino-β-lactam acylhydrolase I from Erwinia aroideae can utilize phenoxyacetic acid methyl ester as an acyl donor in the enzymatic synthesis of phenoxymethylpenicillin. nih.gov This demonstrates that the phenoxyacetic acid scaffold can be recognized by a range of enzymes with different catalytic functions. However, specific studies detailing the binding interactions of 2,6-Dimethyl-phenoxyacetic acid with various enzymes are limited.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are fundamental to confirming the molecular structure of 2,6-Dimethylphenoxyacetic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,6-Dimethylphenoxyacetic acid.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for 2,6-Dimethylphenoxyacetic acid is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid group, the methyl (-CH₃) protons, and the acidic proton of the carboxyl group.

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Signals corresponding to the carboxyl carbon, the ether-linked aromatic carbon, other aromatic carbons, the methylene carbon, and the methyl carbons would be expected.

Based on the analysis of structurally similar compounds, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ are outlined below.

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.9 - 13.1 (singlet, 1H) | ~170 - 172 |

| Aromatic C-H (para) | ~6.9 - 7.1 (triplet, 1H) | ~124 - 126 |

| Aromatic C-H (meta) | ~6.9 - 7.1 (doublet, 2H) | ~128 - 130 |

| Methylene (-OCH₂-) | ~4.5 - 4.7 (singlet, 2H) | ~66 - 68 |

| Methyl (-CH₃) | ~2.1 - 2.3 (singlet, 6H) | ~16 - 18 |

| Aromatic C-O | N/A | ~153 - 155 |

| Aromatic C-CH₃ | N/A | ~130 - 132 |

Note: The table is generated based on typical values for phenoxyacetic acid derivatives and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in 2,6-Dimethylphenoxyacetic acid by measuring the absorption of infrared radiation. The key vibrational modes provide a characteristic "fingerprint" for the molecule.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic -CH₃, -CH₂) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 (strong) |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether & Acid) | Stretching | 1300 - 1000 |

Note: This table presents expected absorption ranges for the functional groups in 2,6-Dimethylphenoxyacetic acid.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, LC-MS/MS)

Chromatography is essential for separating 2,6-Dimethylphenoxyacetic acid from impurities, starting materials, and byproducts, thereby enabling its purity assessment and quantification in mixtures.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of 2,6-Dimethylphenoxyacetic acid. A common approach involves reversed-phase chromatography. A patent for a purification process for 2,6-Dimethylphenoxyacetic acid reported achieving a purity of 99.5% as determined by HPLC, underscoring the technique's utility in quality control semanticscholar.org.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) |

| Detection | UV at ~270 nm |

| Mode | Isocratic or Gradient |

Gas Chromatography (GC) GC can be used for purity analysis, often after derivatization to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl ester). This technique provides high resolution and sensitivity for volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is the benchmark technique for detecting and quantifying trace amounts of the compound. The analysis of related phenoxyacetic acids typically uses an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for acidic compounds illinois.eduvscht.cz. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

Crystallographic Methods for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

| Parameter | Data for (2-Methylphenoxy)acetic acid (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1062 |

| b (Å) | 22.352 |

| c (Å) | 7.4014 |

| β (°) | 108.235 |

| Key Interaction | Hydrogen-bonded carboxylic acid dimers |

Note: Data is for the analogous compound (2-Methylphenoxy)acetic acid and serves as a likely model.

Quantitative Analytical Procedures in Research Matrices (e.g., environmental samples, biological extracts)

The quantification of 2,6-Dimethylphenoxyacetic acid in complex matrices like environmental and biological samples requires robust methods to overcome interferences and achieve low detection limits. LC-MS/MS is the predominant technique for this purpose illinois.eduvscht.cz.

Environmental Samples (Water, Soil) The analysis of phenoxyacetic acids in environmental samples typically involves a multi-step process:

Sample Preparation : Solid-Phase Extraction (SPE) is a widely used technique for extracting and concentrating the analyte from water samples or soil extracts. Cartridges with materials like graphitized carbon black or C18 are effective drugbank.comresearchgate.net. For soil, an initial extraction into a suitable solvent is performed, often under acidic conditions researchgate.net.

Analysis : The concentrated extract is analyzed by LC-MS/MS. Methods have been developed that can detect a wide range of phenoxyacetic acids at sub-parts-per-billion levels.

Validation : Method validation demonstrates accuracy and precision, with studies on related herbicides showing recoveries typically between 71% and 118% illinois.edu. Limits of detection (LODs) in groundwater have been reported to be as low as 0.00008 to 0.0047 µg·L⁻¹ illinois.edu.

Biological Extracts (Plasma, Urine) Quantifying 2,6-Dimethylphenoxyacetic acid in biological fluids is crucial for metabolism and pharmacokinetic studies.

Sample Preparation : Protein precipitation is often the first step for plasma samples, followed by liquid-liquid extraction or SPE to isolate the analyte from complex biological components.

Analysis : A validated LC-MS/MS method allows for the simultaneous determination of the parent compound and its potential metabolites. For the related compound phenoxyacetic acid in rat plasma, a validated assay achieved a lower limit of quantification (LLOQ) of 20 ng/mL vscht.cz.

Methodologies for Monitoring Reaction Progress and Yield Optimization

Effective synthesis of 2,6-Dimethylphenoxyacetic acid relies on careful monitoring of the reaction and optimization of key parameters to maximize yield and purity.

Reaction Monitoring The progress of the synthesis, typically the Williamson ether synthesis between 2,6-dimethylphenol (B121312) and a haloacetic acid (like chloroacetic acid), can be monitored using several techniques:

pH Monitoring : In synthetic procedures involving the addition of a base like sodium hydroxide, the reaction's progress can be tracked by monitoring the pH of the mixture. A stable pH can indicate the completion of the reaction semanticscholar.org.

Chromatography : Thin-Layer Chromatography (TLC) offers a rapid and simple way to qualitatively monitor the disappearance of the starting material (2,6-dimethylphenol). HPLC can be used for a more precise, quantitative assessment of reactant consumption and product formation over time.

Yield Optimization Optimizing the yield of 2,6-Dimethylphenoxyacetic acid involves the systematic variation of reaction conditions. Published synthetic methods highlight several key parameters:

Reactant Stoichiometry : The molar ratio of 2,6-dimethylphenol to chloroacetic acid and the base is a critical factor. Different patents explore varying ratios to improve efficiency and minimize side products google.com.

Temperature : The reaction temperature directly influences the reaction rate. Procedures describe optimal temperature ranges, for example, carrying out the substitution reaction at 140-145 °C to achieve the best results google.com.

Reaction Time : The duration of the reaction is optimized to ensure complete conversion without promoting the formation of degradation products. Reaction times are often in the range of 1.5 to 2 hours for the key substitution step google.com.

By carefully controlling these variables, molar yields of 70% to nearly 80% have been reported researchgate.net.

Environmental Occurrence, Fate, and Remediation Strategies

Detection and Distribution in Environmental Compartments (e.g., Groundwater, Wastewater)

Phenoxyacetic acids are recognized for their high mobility in soil, primarily due to their high water solubility and low sorption capacity, especially in soils with low organic matter content. nih.gov This mobility facilitates their transport into surface and groundwater systems. nih.govresearchgate.net Monitoring studies across Europe and other regions have consistently detected phenoxyacetic acids like mecoprop, MCPA, and 2,4-D, along with their chlorophenol metabolites, in aquatic environments. nih.gov

Concentrations in groundwater are typically lower than in surface water, generally falling within the nanogram to microgram per liter (ng/L to µg/L) range. nih.gov For instance, a study of 42 groundwater samples in Ireland revealed that transformation products such as phenoxyacetic acid (PAC) and 4-chloro-2-methylphenol (4C2MP) were detected as frequently as their parent compounds. nih.govresearchgate.net Despite extensive use, contamination of water sources with compounds like MCPA is considered rare, with one survey of 2,886 surface water samples in the Canadian Prairies showing 98% had non-detectable levels. ccme.ca However, their presence, even at low levels, is a concern as these compounds are endocrine-active and can pose health risks if drinking water sources are not effectively treated. nih.gov Indirect exposure is also possible; a study of farmers' spouses not directly involved in spraying found detectable levels of MCPA and 2,4-D in urine samples, with levels increasing after spraying activities in the vicinity. aaem.pl

Table 1: Occurrence of Selected Phenoxyacetic Acids in Water

| Compound | Water Source | Location | Concentration Range |

| Phenoxyacetic Acids (general) | Groundwater | Global | ng/L - µg/L nih.gov |

| MCPA | Surface Water | Prairie Provinces, Canada | Mostly non-detectable ccme.ca |

| MCPA | Surface Water | Thames, Grand, Saugeen Rivers, Canada | >0.1 µg/L in 5 of 447 samples ccme.ca |

| 4-chloro-2-methylphenol (4C2MP) | Groundwater | Ireland | Detected as frequently as parent compound nih.govresearchgate.net |

Environmental Transformation Pathways and Degradation Kinetics

The persistence of 2,6-Dimethyl-phenoxyacetic acid and its analogues in the environment is dictated by various transformation pathways, including microbial degradation and abiotic processes like photodegradation.

Microbial biodegradation is a primary mechanism for the breakdown of phenoxyacetic acid herbicides in the environment. ccme.ca The ability to mineralize these compounds is widespread among microbial communities globally. nih.govumt.edu Numerous bacterial strains have been identified that can utilize these herbicides as a source of carbon and energy. mdpi.com

Studies have shown that bacteria can adapt to the presence of phenoxyacetic acids, sometimes through the expression of specific genes that encode for degradative enzymes. nih.gov For example, the presence of 2,4-D can induce the transcription of tfdA genes in aquatic microorganisms, which are crucial for the initial step of degradation. nih.gov The efficiency of degradation is influenced by environmental factors such as pH and temperature, with optimal conditions generally being a neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C. prakritimitrango.com Under such conditions, degradation efficiency for compounds like 2,4-D and MCPA can exceed 99%. prakritimitrango.com

Several bacterial genera are known for their ability to degrade these compounds.

Table 2: Bacterial Strains Involved in Phenoxyacetic Acid Degradation

| Bacterial Genus/Species | Degraded Compound(s) | Key Findings |

| Cupriavidus gilardii | 2,4-D | Achieved complete degradation at concentrations up to 100 mg/L within 24 hours. prakritimitrango.com |

| Escherichia coli (genetically engineered) | 2,4-D | Capable of complete degradation of 0.5 mM 2,4-D within six hours. prakritimitrango.com |

| Cupriavidus necator JMP134 | 2,4-D | A well-studied bacterium with a fully elucidated degradation pathway. nih.gov |

| Pseudomonas sp. | 2,4-D | Commonly implicated in the biodegradation of 2,4-D. nih.gov |

| Serratia spp. | Cypermethrin (related pesticide) | Higher cell surface hydrophobicity enhances degradation efficiency. mdpi.com |

| Supraglacial Microbes | 2,4-D | Communities on the Greenland Ice Sheet can mineralize 2,4-D, indicating degradation in cold environments. nih.govumt.edu |

The biotransformation of xenobiotics like phenoxyacetic acids is a multi-phase process mediated by specific enzymatic systems. nih.govresearchgate.net The degradation pathway for 2,4-D is well-characterized and serves as a model for this class of compounds. nih.gov

Phase I Reactions : These "functionalization" reactions introduce or expose polar functional groups. For phenoxyacetic acids, this is primarily initiated by dioxygenase enzymes. The key enzyme is the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, which cleaves the ether linkage to form a corresponding phenol (B47542) (e.g., 2,4-dichlorophenol from 2,4-D). nih.gov This is followed by hydroxylation of the phenol by a hydroxylase (TfdB) to form a catechol. nih.gov

Phase II Reactions : These are "conjugation" reactions where a water-soluble group is added to the molecule. nih.govresearchgate.net In the bacterial degradation pathway of 2,4-D, the catechol ring is cleaved by a dioxygenase (TfdC). Subsequent enzymatic steps involving a cycloisomerase (TfdD), hydrolase (TfdE), and reductases (TfdF) convert the intermediates into compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Abiotic degradation, particularly photodegradation by sunlight, is another significant route for the transformation of phenoxyacetic acids in aquatic environments. ccme.ca The process involves the absorption of UV light, leading to the breakdown of the chemical structure.

The half-life for photodegradation can vary from hours to days depending on conditions. ccme.ca For MCPA, estimated photodegradation half-lives range from 1 hour to 5 days. ccme.ca Studies using excilamps (sources of UV radiation) have investigated the photoproducts of these herbicides. For example, irradiation of MCPA at 222 nm yielded 2-methylhydroquinone and a lactone derivative as the main products. researchgate.net Irradiation at 283 nm primarily produced 2-methylhydroquinone. researchgate.net The photodegradation of the related compound 2,6-dimethylphenol (B121312) is enhanced in the presence of natural iron oxide and oxalate, a process driven by the formation of hydroxyl radicals. researchgate.net

Ecotoxicological Considerations in Non-Human Organisms (e.g., Aquatic Life)

Phenoxyacetic acids, while designed to be selective herbicides, can have unintended ecotoxicological effects on non-target organisms, particularly in aquatic ecosystems. researchgate.netnih.govmdpi.com

In aquatic life, toxicity varies among species. For MCPA, chronic exposure has been shown to inhibit growth in rainbow trout and increase mortality in juvenile brown trout. ccme.ca The herbicide appears to be particularly toxic to aquatic plants; for example, the 14-day EC50 (the concentration that affects 50% of the population) for reduced frond density in duckweed (Lemna gibba) is as low as 0.17 mg/L for MCPA acid. ccme.ca Studies on 2,4-D have revealed that it can cause hepatotoxicity (liver damage) in fish, primarily associated with decreased antioxidant capacity and oxidative stress. nih.govmdpi.com

In the terrestrial environment, the application of MCPA has been shown to reduce the activity of soil enzymes like dehydrogenase, urease, and phosphatase by up to 35%, and to increase soil phytotoxicity to certain plants. researchgate.net

Table 3: Ecotoxicity of Selected Phenoxyacetic Acids

| Organism | Compound | Endpoint | Concentration |

| Rainbow trout (Oncorhynchus mykiss) | MCPA | Growth inhibition (chronic) | 50 mg/L ccme.ca |

| Brown trout (Salmo trutta) | MCPA | Increased mortality (chronic) | 100 mg/L ccme.ca |

| Duckweed (Lemna gibba) | MCPA acid | 14-day EC50 (frond density) | 0.17 mg/L ccme.ca |

| Fish (general) | 2,4-D | Hepatotoxicity | Not specified nih.govmdpi.com |

| Soil Microorganisms | MCPA | Reduced enzyme activity | Not specified researchgate.net |

Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify contaminants in soil and water. researchgate.netmdpi.com For environments contaminated with phenoxyacetic acids, several strategies have been explored. researchgate.net

Bioaugmentation : This approach involves introducing specific, pre-selected microbial strains or consortia with high degradation capabilities into the contaminated site to enhance the rate of breakdown. researchgate.net This is particularly useful in environments where the indigenous microbial population is insufficient or lacks the necessary catabolic genes. frontiersin.org

Biostimulation : This strategy aims to stimulate the existing native microbial population by adding nutrients, oxygen, or other limiting factors to optimize conditions for degradation. researchgate.net

Phytoremediation : This technique uses plants to remove, degrade, or contain environmental contaminants. researchgate.net Plants can absorb the compounds and break them down through their own metabolic processes.

Rhizoremediation : This is a specific type of phytoremediation that focuses on the synergistic action between plant roots and the microorganisms in the rhizosphere (the soil region directly surrounding the roots). Plant roots can exude substances that support a rich microbial community capable of degrading contaminants. researchgate.net

Bacteria from the genus Rhodococcus are considered particularly promising for bioremediation due to their ability to degrade a wide range of recalcitrant compounds and survive in harsh environmental conditions. researchgate.net

Utilization of Microbial Communities for Contaminant Elimination

The elimination of phenoxyacetic acid herbicides from the environment is largely dependent on the metabolic activities of diverse microbial communities. While specific studies on 2,6-Dimethyl-phenoxyacetic acid are limited, extensive research on related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) provides significant insights into the potential microbial degradation pathways.

Microorganisms capable of degrading phenoxyacetic acids have been isolated from various environments, including soil and aquatic systems. These microbes utilize the herbicide as a source of carbon and energy, breaking it down into less complex and often non-toxic substances. The ability to mineralize these compounds is widespread among different bacterial genera. For instance, Stenotrophomonas maltophilia has been shown to degrade a range of phenoxyalkanoic acids, including MCPA and 2,4-D nih.gov.

Bacterial consortia, or mixed microbial communities, often exhibit enhanced degradation capabilities compared to single isolates. mdpi.comnih.govfrontiersin.org This is attributed to synergistic interactions where different species carry out sequential steps in the degradation pathway or create a more favorable environment for degradation. mdpi.comnih.govfrontiersin.org For example, a consortium of Pseudomonas and Bacillus species has demonstrated synergistic degradation of plastic polymers, a principle that also applies to other complex organic pollutants mdpi.com. Research on soil contaminated with 2,4-D has shown that bacterial communities enriched from these sites are highly effective at degrading the herbicide frontiersin.org. Genera such as Sphingomonas, Pseudomonas, Bordetella, and Achromobacter have been identified as key players in the degradation of 2,4-D in such communities frontiersin.org.

Fungi also play a role in the breakdown of phenoxyacetic acids. For instance, Aspergillus niger has been observed to degrade 2,4-D through dechlorination and hydroxylation reactions mdpi.com. The initial steps in the microbial degradation of phenoxyacetic acids often involve the cleavage of the ether bond, a reaction catalyzed by specific enzymes like dioxygenases nih.gov. The subsequent steps involve the breakdown of the aromatic ring, eventually leading to compounds that can enter central metabolic pathways nih.gov.

Table 1: Microbial Genera Involved in the Degradation of Phenoxyacetic Acid Herbicides

| Microbial Genus | Degraded Compound(s) | Reference |

|---|---|---|

| Stenotrophomonas | MCPA, 2,4-D, and other phenoxyalkanoic acids | nih.gov |

| Sphingomonas | 2,4-D | frontiersin.orgmdpi.com |

| Pseudomonas | 2,4-D | frontiersin.orgmdpi.com |

| Cupriavidus | 2,4-D | mdpi.com |

| Achromobacter | 2,4-D | frontiersin.orgmdpi.com |

| Ochrobactrum | 2,4-D | mdpi.com |

| Bordetella | 2,4-D | frontiersin.org |

| Aspergillus | 2,4-D | mdpi.com |

Strategies for Enhanced Biodegradation in Ecosystems

To accelerate the removal of phenoxyacetic acid contaminants from the environment, various remediation strategies have been developed that focus on enhancing the biodegradative activities of microorganisms. These strategies primarily fall into two categories: biostimulation and bioaugmentation. semanticscholar.orgresearchgate.netnih.gov

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. semanticscholar.orgsemanticscholar.orgresearchgate.net This can be achieved by adding nutrients, electron acceptors, or other growth-limiting substances. For instance, the addition of inorganic nutrients like phosphate (B84403) and nitrogen has been shown to enhance the mineralization of 2,4-D and mecoprop semanticscholar.org. Organic amendments can also be used to stimulate microbial activity, although their effect can be complex as they may also increase the sorption of the herbicide to soil particles, potentially reducing its bioavailability semanticscholar.org.

Bioaugmentation is the introduction of specific microorganisms with desired degradation capabilities into the contaminated environment. researchgate.netnih.gov This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target compound or when the degradation rate is too slow. The introduced microorganisms can be either single strains or microbial consortia. For example, the inoculation of soil with a 2,4-D-degrading bacterium, Alcaligenes eutrophus JMP134, has been shown to be effective in the remediation of 2,4-D contaminated soil, especially when combined with cadmium-resistant bacteria that can mitigate the toxic effects of co-contaminating heavy metals .

The effectiveness of both biostimulation and bioaugmentation is influenced by various environmental factors. Optimal conditions for bacterial growth and enzymatic activity, such as a neutral to slightly alkaline pH (pH 7–8) and temperatures between 30°C and 40°C, have been shown to enhance the degradation of phenoxyacetic herbicides prakritimitrango.com. Conversely, acidic conditions and extreme temperatures can significantly inhibit microbial activity prakritimitrango.com.

Table 2: Factors Influencing Enhanced Biodegradation of Phenoxyacetic Acids

| Factor | Effect on Biodegradation | Reference |

|---|---|---|

| pH | Optimal degradation at neutral to slightly alkaline pH (7-8). Reduced activity in acidic conditions. | prakritimitrango.com |

| Temperature | Highest activity between 30°C and 40°C. Extreme temperatures negatively impact growth and degradation. | prakritimitrango.com |

| Nutrient Availability | Addition of nitrogen and phosphate can enhance mineralization. | semanticscholar.org |

| Organic Amendments | Can stimulate microbial activity but may also increase herbicide sorption, reducing bioavailability. | semanticscholar.org |

| Co-contaminants | Heavy metals like cadmium can inhibit degradation, but co-inoculation with resistant strains can overcome this. |

Applications in Chemical and Agricultural Sciences

Role as an Intermediate in Organic Synthesis

2,6-Dimethylphenoxyacetic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of chemical products. chemicalbook.com Its structure, featuring a phenoxyacetic acid moiety, is a common feature in numerous medicinal and chemical agents. jetir.org The synthesis of 2,6-dimethylphenoxyacetic acid itself is typically achieved through the reaction of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide. google.comgoogle.com This process establishes the core structure that is then utilized in more complex synthetic pathways.

The molecular framework of 2,6-dimethylphenoxyacetic acid makes it a valuable building block for the creation of more complex molecules and specialty chemicals. The phenoxyacetic acid scaffold is present in numerous classes of drugs, including anti-inflammatory agents, antihypertensives, and antibacterials. jetir.org

Research into derivatives of this structural class has led to the development of novel therapeutic agents. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govresearchgate.net Other studies have focused on designing phenoxyacetic acid derivatives that act as selective cyclooxygenase-2 (COX-2) inhibitors, which are significant targets for anti-inflammatory therapies. nih.govmdpi.com These examples highlight how the core structure of compounds like 2,6-dimethylphenoxyacetic acid can be systematically modified to produce specialty chemicals with targeted biological activities.

| Molecule Class | Biological Target/Application | Reference |

|---|---|---|

| FFA1 Agonists | Treatment of Type 2 Diabetes | nih.govresearchgate.net |

| COX-2 Inhibitors | Anti-inflammatory Agents | nih.govmdpi.com |

| Antihypertensives | Cardiovascular Disease Treatment | jetir.org |

| Antimicrobials | Antibacterial and Antifungal Agents | jetir.org |

The phenoxyacetic acid chemical family is foundational to a major class of agrochemicals, specifically synthetic auxin herbicides. jetir.orgmdpi.com These compounds mimic the action of natural plant growth hormones, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, which ultimately results in their death while leaving monocot crops like wheat and corn largely unaffected. mt.gov

The most widely known member of this class is 2,4-Dichlorophenoxyacetic acid (2,4-D), which was one of the first successful selective herbicides developed. mt.govwikipedia.org It is manufactured from chloroacetic acid and 2,4-dichlorophenol. wikipedia.org 2,6-Dimethylphenoxyacetic acid belongs to this same class of plant growth regulators and serves as a precursor in the development of various pesticides, fungicides, and herbicides. jetir.org The development of new herbicides continues to utilize the picolinic acid scaffold, which is structurally related to phenoxyacetic acids, to create next-generation products like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.com

In the field of polymer chemistry, 2,6-dimethylphenoxyacetic acid is structurally related to a key monomer used in the production of high-performance engineering plastics. Specifically, the polymer Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a thermoplastic known for its excellent thermal stability, chemical resistance, and dielectric properties. uc.edumdpi.com

However, the direct monomer for the synthesis of PPO is 2,6-dimethylphenol. uc.edu The polymerization process is an oxidative coupling reaction, typically catalyzed by a copper complex, which links the 2,6-dimethylphenol units together. uc.edu 2,6-Dimethylphenoxyacetic acid is a derivative of this monomer, synthesized from 2,6-dimethylphenol, but it does not serve as the primary monomer in the oxidative polymerization to form PPO. google.com Research into PPO derivatives sometimes involves modifying the end-groups of PPO oligomers to introduce different functionalities, such as transforming terminal phenol (B47542) groups into amines to create new thermosets. mdpi.com